Bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of diisopropyl malonate with 1,3-dithiolane-2-thione under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones .
Scientific Research Applications
Bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential as an antifungal and insecticidal agent . In medicine, it is explored for its potential therapeutic effects . In industry, it is used in the formulation of pesticides and fungicides .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate include diisopropyl 1,3-dithiolane-2-ylidenemalonate, malonic acid, and other dithiolane derivatives .
Uniqueness: What sets this compound apart from similar compounds is its dual function as both an insecticide and fungicide, making it highly versatile in agricultural applications .
Properties
CAS No. |
50780-72-8 |
---|---|
Molecular Formula |
C14H22O4S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
ditert-butyl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-13(2,3)17-10(15)9(12-19-7-8-20-12)11(16)18-14(4,5)6/h7-8H2,1-6H3 |
InChI Key |
WKIPEGXLMCTGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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